molecular formula C7H12OS B13816164 1-Propylsulfanylcyclopropane-1-carbaldehyde

1-Propylsulfanylcyclopropane-1-carbaldehyde

Cat. No.: B13816164
M. Wt: 144.24 g/mol
InChI Key: MWJIPDKJZRTFAC-UHFFFAOYSA-N
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Description

1-Propylsulfanylcyclopropane-1-carbaldehyde is a cyclopropane derivative featuring a propylsulfanyl (-S-C₃H₇) group and a carbaldehyde (-CHO) moiety attached to the strained cyclopropane ring. The cyclopropane ring introduces significant steric strain, enhancing reactivity in ring-opening or functionalization reactions.

Properties

Molecular Formula

C7H12OS

Molecular Weight

144.24 g/mol

IUPAC Name

1-propylsulfanylcyclopropane-1-carbaldehyde

InChI

InChI=1S/C7H12OS/c1-2-5-9-7(6-8)3-4-7/h6H,2-5H2,1H3

InChI Key

MWJIPDKJZRTFAC-UHFFFAOYSA-N

Canonical SMILES

CCCSC1(CC1)C=O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 1-Propylsulfanylcyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, thiols, or amines.

Major Products:

    Oxidation: 1-Propylsulfanylcyclopropane-1-carboxylic acid.

    Reduction: 1-Propylsulfanylcyclopropane-1-methanol.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Propylsulfanylcyclopropane-1-carbaldehyde with two structurally relevant compounds from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
This compound C₇H₁₀OS* 142.21* Cyclopropane, thioether, aldehyde Strained ring, moderate polarity
(Prop-2-yn-1-ylsulfanyl)carbonitrile C₄H₃NS 97.14 Alkyne, thioether, nitrile Triple bond, high reactivity
1-[(Triisopropylsilyl)oxy]cyclopropanecarbaldehyde C₁₃H₂₄O₂Si 240.09 Cyclopropane, silyl ether, aldehyde Bulky substituent, hydrophobic

*Theoretical values based on structural composition.

Reactivity and Stability

  • This compound :

    • The aldehyde group is prone to nucleophilic additions (e.g., forming imines or hydrates) and oxidation to carboxylic acids.
    • The thioether may undergo oxidation to sulfoxides/sulfones under strong oxidizing conditions.
    • Cyclopropane strain enables ring-opening reactions, such as [2+1] cycloadditions or acid-catalyzed rearrangements .
  • (Prop-2-yn-1-ylsulfanyl)carbonitrile :

    • The nitrile group allows hydrolysis to amides or acids.
    • The propargyl (alkyne) group participates in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).
    • Smaller molecular size suggests higher volatility compared to the target compound.
  • 1-[(Triisopropylsilyl)oxy]cyclopropanecarbaldehyde :

    • The silyl ether acts as a protective group, stabilizing the aldehyde during synthetic steps.
    • Bulky triisopropylsilyl (TIPS) group reduces solubility in polar solvents but enhances stability under basic conditions.

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